molecular formula C17H16N2O3S2 B2504579 4-((4-(Benzo[d]thiazol-2-yl)phenyl)sulfonyl)morpholine CAS No. 301234-38-8

4-((4-(Benzo[d]thiazol-2-yl)phenyl)sulfonyl)morpholine

Cat. No.: B2504579
CAS No.: 301234-38-8
M. Wt: 360.45
InChI Key: OSKZOVKOFYKNCC-UHFFFAOYSA-N
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Description

4-((4-(Benzo[d]thiazol-2-yl)phenyl)sulfonyl)morpholine is a complex organic compound that features a benzo[d]thiazole moiety linked to a phenylsulfonyl group, which is further connected to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Benzo[d]thiazol-2-yl)phenyl)sulfonyl)morpholine typically involves multiple steps:

    Formation of Benzo[d]thiazole: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Sulfonylation: The benzo[d]thiazole derivative is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base such as triethylamine.

    Morpholine Introduction: Finally, the sulfonylated intermediate is reacted with morpholine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-(Benzo[d]thiazol-2-yl)phenyl)sulfonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include reduced forms of the benzo[d]thiazole ring.

    Substitution: Products depend on the nucleophile used, leading to various substituted derivatives.

Scientific Research Applications

4-((4-(Benzo[d]thiazol-2-yl)phenyl)sulfonyl)morpholine has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the bioactivity of the benzo[d]thiazole moiety.

    Materials Science: The compound is explored for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 4-((4-(Benzo[d]thiazol-2-yl)phenyl)sulfonyl)morpholine involves its interaction with specific molecular targets:

    Molecular Targets: The benzo[d]thiazole moiety can interact with DNA, proteins, and enzymes, disrupting their normal function.

    Pathways Involved: The compound may inhibit key enzymes involved in cellular replication and metabolism, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzothiazole: Shares the benzo[d]thiazole core but lacks the sulfonyl and morpholine groups.

    4-(Benzo[d]thiazol-2-yl)phenylamine: Similar structure but with an amine group instead of a sulfonyl group.

    Benzo[d]thiazole-2-thiol: Contains a thiol group, offering different reactivity and applications.

Uniqueness

4-((4-(Benzo[d]thiazol-2-yl)phenyl)sulfonyl)morpholine is unique due to the combination of the benzo[d]thiazole core with a sulfonyl group and a morpholine ring, providing a distinct set of chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

4-[4-(1,3-benzothiazol-2-yl)phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c20-24(21,19-9-11-22-12-10-19)14-7-5-13(6-8-14)17-18-15-3-1-2-4-16(15)23-17/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKZOVKOFYKNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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